Safinamide-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Safinamide-d4-1 is a useful research compound. Its molecular formula is C17H19FN2O2 and its molecular weight is 306.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Safinamide-d4-1 is a deuterated form of safinamide, a novel compound primarily used in the treatment of Parkinson's disease. This article delves into its biological activity, focusing on its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.
Overview of Safinamide
Safinamide (brand name Xadago) is recognized for its dual action: it acts as a reversible inhibitor of monoamine oxidase B (MAO-B) and modulates glutamate release. These properties contribute to its effectiveness in managing motor symptoms in Parkinson's disease patients, particularly in those experiencing motor fluctuations while on levodopa therapy .
Absorption and Metabolism
Safinamide is rapidly absorbed after oral administration, with peak plasma concentrations occurring between 2 to 4 hours post-dose. The pharmacokinetics are linear and proportional to the administered dose, with a half-life of approximately 22 hours. Importantly, safinamide does not significantly accumulate in the body during repeated dosing .
Table 1: Pharmacokinetic Parameters of Safinamide
Parameter | Value |
---|---|
Peak Plasma Concentration | 2-4 hours post-dose |
Half-Life | ~22 hours |
Bioavailability | Rapid absorption |
Accumulation Factor | 1.5-1.7 at steady state |
Safinamide selectively inhibits MAO-B without affecting MAO-A, which is crucial for preventing the breakdown of dopamine in the brain. This selective inhibition is particularly beneficial for Parkinson's disease patients as it enhances dopaminergic activity while minimizing side effects associated with non-selective MAO inhibition .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of safinamide as an adjunct therapy to levodopa in patients with advanced Parkinson's disease:
- Efficacy in Reducing "Off" Time : In a multicenter study involving 669 participants, safinamide significantly reduced "off" time (periods when medication is not working) and increased "on" time (periods when medication is effective). The results showed an increase in "on" time by approximately 1.37 hours for both the 50 mg and 100 mg doses compared to placebo .
- Impact on Dyskinesia : Another study highlighted that safinamide improved dyskinesia symptoms in patients who experienced moderate dyskinesia at baseline levels. The results indicated significant improvements across various motor symptoms and quality of life measures .
Table 2: Summary of Clinical Trial Findings
Study Focus | Dose (mg/day) | Change in "On" Time | Change in "Off" Time |
---|---|---|---|
Multicenter Study | 50 & 100 | +1.37 hours | -0.6 hours |
Dyskinesia Improvement | Variable | Significant | Significant |
Safety Profile
The safety profile of safinamide has been generally favorable, with most adverse events being mild to moderate in severity. Commonly reported side effects include dyskinesia, insomnia, dizziness, headache, and nausea . Long-term studies have not indicated any significant carcinogenic risk associated with safinamide usage .
Eigenschaften
Molekularformel |
C17H19FN2O2 |
---|---|
Molekulargewicht |
306.37 g/mol |
IUPAC-Name |
(2S)-2-[[2,3,5,6-tetradeuterio-4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i5D,6D,7D,8D |
InChI-Schlüssel |
NEMGRZFTLSKBAP-CSYJRVKYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CN[C@@H](C)C(=O)N)[2H])[2H])OCC2=CC(=CC=C2)F)[2H] |
Kanonische SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.